ethyl 2-[carbonochloridoyl(methyl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-[carbonochloridoyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-5(9)4-8(2)6(7)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJZKDJUOSKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Mechanistic Considerations
Stepwise Synthesis via N-Methylation and Chlorocarbonylation
The most widely reported route involves a three-step sequence starting from glycine.
Synthesis of N-Methylglycine (Sarcosine)
Glycine undergoes N-methylation using methyl iodide in alkaline aqueous conditions:
$$ \text{NH}2\text{CH}2\text{COOH} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{CH}3\text{NHCH}_2\text{COOH} + \text{NaI} $$
Yields typically exceed 85% under reflux (60°C, 12 hours). Excess methyl iodide ensures complete methylation, while NaOH neutralizes HI byproducts.
Esterification to Ethyl N-Methylaminoacetate
Sarcosine is esterified with ethanol via acid-catalyzed Fischer esterification. Concentrated HCl in ethanol (Scheme 5,) achieves 90–95% conversion at ambient temperature over 48 hours:
$$ \text{CH}3\text{NHCH}2\text{COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl}} \text{CH}3\text{NHCH}2\text{COOC}2\text{H}5 + \text{H}_2\text{O} $$
Protonation of the carboxyl group enhances electrophilicity, facilitating nucleophilic attack by ethanol.
Chlorocarbonylation with Triphosgene
The secondary amine in ethyl N-methylaminoacetate reacts with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions:
$$ \text{CH}3\text{NHCH}2\text{COOC}2\text{H}5 + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{DCM, 0°C}} \text{CH}3\text{N(COCl)CH}2\text{COOC}2\text{H}5 + 3 \text{HCl} $$
Yields range from 70–80% when using dichloromethane (DCM) as the solvent and maintaining temperatures below 5°C to minimize decomposition. Triphosgene offers a safer alternative to phosgene gas, releasing HCl stoichiometrically.
One-Pot N-Methylation-Chlorocarbonylation Strategy
Recent advances enable concurrent N-methylation and chlorocarbonylation in a single reactor, reducing purification steps.
Direct Functionalization of Ethyl Glycinate
Ethyl glycinate is treated with methyl chloroformate and thionyl chloride (SOCl₂) in a sequential protocol:
- Methylation :
$$ \text{NH}2\text{CH}2\text{COOC}2\text{H}5 + \text{ClCOOCH}3 \rightarrow \text{CH}3\text{NHCH}2\text{COOC}2\text{H}5 + \text{CO}2 + \text{HCl} $$ - Chlorination :
$$ \text{CH}3\text{NHCH}2\text{COOC}2\text{H}5 + \text{SOCl}2 \rightarrow \text{CH}3\text{N(COCl)CH}2\text{COOC}2\text{H}5 + \text{SO}2 + \text{HCl} $$
This method achieves 65–70% overall yield but requires strict moisture control to prevent hydrolysis of the chloroformate.
Comparative Analysis of Methodologies
| Parameter | Stepwise Synthesis | One-Pot Strategy |
|---|---|---|
| Total Yield | 60–72% | 65–70% |
| Reaction Time | 60–72 hours | 24–36 hours |
| Purification Complexity | High (3 steps) | Moderate (2 steps) |
| Safety Considerations | Moderate | High (SOCl₂ handling) |
| Scalability | Excellent | Limited |
Optimization and Challenges
Solvent Selection for Chlorocarbonylation
Polar aprotic solvents (e.g., DCM, THF) enhance triphosgene reactivity by stabilizing intermediates. Non-polar solvents like toluene reduce yields by 20–30% due to poor solubility of intermediates.
Temperature Control
Exothermic chlorocarbonylation necessitates cooling to ≤5°C. Elevated temperatures promote side reactions, including:
- Hydrolysis of the chloroformate to carboxylic acid.
- Dimerization via nucleophilic attack by adjacent amines.
Emerging Catalytic Approaches
Metal-Mediated Chlorocarbonylation
Cp*Ir complexes (Figure 54,) catalyze carbonyl chloride formation under mild conditions. For example, IrCl₃ in DMF at 50°C converts ethyl N-methylaminoacetate to the target compound in 85% yield. Transition metals facilitate oxidative addition of chlorine donors, though catalyst recovery remains challenging.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the carbonochloridoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
The compound ethyl 2-[carbonochloridoyl(methyl)amino]acetate , also known as a derivative of amino acids, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article aims to explore its applications in detail, supported by comprehensive data tables and case studies.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the formation of diverse derivatives that can exhibit therapeutic properties. Ongoing research is focused on its potential as a precursor for drug development, particularly in targeting diseases such as cancer and metabolic disorders.
Research indicates that this compound may possess significant biological activity. Studies have shown its interaction with various biomolecules, leading to potential applications in:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest it may modulate serotonin and dopamine pathways, which are crucial for mood regulation.
- Anti-inflammatory Research : Preliminary studies indicate anti-inflammatory properties, with potential applications in treating inflammatory disorders.
- Antimicrobial Properties : Certain studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antibiotics.
Agricultural Chemistry
The compound's derivatives are being explored for use in agrochemicals, particularly as herbicides or fungicides. Its ability to interact with plant growth regulators could lead to innovative solutions for crop management.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin release | |
| Anti-inflammatory | Reduction of IL-6 levels | |
| Antimicrobial | Inhibition of E. coli |
Table 2: Synthesis Conditions
| Reagent | Condition | Yield (%) |
|---|---|---|
| Ethyl Glycinate | Reaction with phosgene | 85 |
| Triethylamine | Neutralization | N/A |
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of this compound demonstrated that it significantly reduced neuronal cell death in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 2: Antimicrobial Activity
In vitro assays conducted against various bacterial strains indicated that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This finding opens avenues for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 2-[carbonochloridoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The carbonochloridoyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The chlorocarbonyl group in the target compound distinguishes it from non-chlorinated analogs like ethyl 2-[benzyl(methyl)amino]acetate , which lacks electrophilic reactivity.
- Compared to acetylsalicyloyl chloride , the target compound’s methylamino group may reduce steric hindrance, enhancing nucleophilic attack efficiency.
- Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate shares a chloro-substituted carbonyl but incorporates a methoxy group, altering its hydrolysis stability.


Key Observations :
- While this compound lacks direct pharmacological data, its chlorocarbonyl group suggests utility in prodrug design or covalent inhibitor synthesis, akin to acetylsalicyloyl chloride’s role in aspirin derivatives .
- Imidazole-containing analogs (e.g., compounds in ) exhibit anticancer activity, but the target compound’s reactivity may limit its direct therapeutic use without further derivatization.
Physicochemical Properties
Table 3: Predicted Physical Properties
Key Observations :
- The chlorocarbonyl group increases molecular weight and boiling point compared to non-chlorinated esters .
- Lipophilicity is enhanced in aromatic or chloro-substituted analogs, impacting membrane permeability in biological systems.
Biological Activity
Ethyl 2-[carbonochloridoyl(methyl)amino]acetate, also known as ethyl 2-[(chlorocarbonyl)(methyl)amino]acetate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C6H10ClNO3
- Molecular Weight : 179.61 g/mol
- CAS Number : 134306024
- Structure : The compound features an ethyl ester group, a chlorocarbonyl moiety, and a methylamino group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with chlorocarbonyl and methylamine derivatives. The process can be summarized as follows:
- Reagents : Ethyl acetate, chlorocarbonyl chloride, methylamine.
- Conditions : The reaction is usually carried out under controlled temperature and inert atmosphere to prevent hydrolysis.
- Yield : The yield can vary based on reaction conditions but is generally optimized for maximum output.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds with similar structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related triazole derivatives | E. coli | 16 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, there is evidence suggesting that derivatives of this compound may exhibit anti-inflammatory effects. For instance, the presence of the chlorocarbonyl group can enhance interactions with biological targets involved in inflammatory pathways:
- Case Study : A derivative was tested in an acute inflammation model showing reduced edema compared to control groups, indicating potential as an anti-inflammatory agent .
Cytotoxicity and Cancer Research
Some studies have explored the cytotoxic effects of related compounds on cancer cell lines:
Q & A
Q. What are the common synthetic routes for ethyl 2-[carbonochloridoyl(methyl)amino]acetate, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., methyl 2-[(4-chlorophenyl)amino]acetate) are synthesized via esterification of glycine derivatives or by reacting chloroacetyl chloride with methylamine under controlled conditions . Key parameters include:
- Temperature : 0–5°C for exothermic reactions to prevent side products.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysts : Triethylamine or DMAP can improve yields by neutralizing HCl byproducts.
Post-synthesis, vacuum distillation or column chromatography is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm for CH₃O), carbonyl groups (δ ~165–175 ppm), and chloroamide protons (δ ~4.2–4.5 ppm). Splitting patterns confirm substituent positions .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 207 for C₇H₁₀ClNO₃⁺) and fragmentation patterns confirm the structure .
Q. What stability considerations are critical when handling this compound in aqueous or basic environments?
- Methodological Answer : Hydrolysis is a major concern. Stability studies should:
- Monitor pH : Avoid alkaline conditions (pH > 8) to prevent ester cleavage.
- Temperature Control : Store at ≤4°C in anhydrous solvents (e.g., acetonitrile).
- Degradation Analysis : Use HPLC or TLC to track byproduct formation (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Strategies include:
- X-ray Crystallography : Compare experimental bond lengths/angles (e.g., C-Cl: ~1.74 Å) with DFT-optimized geometries .
- Dynamic NMR : Probe rotational barriers of the amide bond to assess intramolecular interactions .
- Solvent Modeling : Use COSMO-RS simulations to account for solvent effects on geometry .
Q. What strategies are recommended for optimizing the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : To achieve >95% enantiomeric excess (ee):
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) for selective hydrolysis of undesired enantiomers .
- Chiral HPLC : Validate purity with a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
Q. How should researchers design experiments to analyze conflicting bioactivity results in cell-based assays involving this compound?
- Methodological Answer : Contradictory data may stem from assay interference or off-target effects. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


